molecular formula C12H18N4 B11887129 4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11887129
M. Wt: 218.30 g/mol
InChI Key: IRWRNLRAVXMLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a bicyclic heterocyclic compound of significant interest in medicinal chemistry, featuring a tetrahydroquinazoline core fused with a piperazine moiety . This compound serves as a versatile scaffold in scientific research due to its diverse and promising biological activities. It has demonstrated potent antiviral activity, exhibiting a threefold higher efficacy against avian paramyxovirus type 1 (APMV-1) compared to the standard antiviral drug Ribavirin . Recent studies have also highlighted its potential in antitubercular research, with derivatives showing high binding affinities in molecular docking studies against essential enzymes of Mycobacterium tuberculosis , including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and DprE1 (MtDprE1), suggesting potential for development against multidrug-resistant strains . Furthermore, the compound's derivatives have been investigated for antidiabetic potential through inhibitory activity against α- and β-glucosidases, which are crucial targets for regulating blood glucose levels . The structural motif of this compound is also explored in anticancer research, with related tetrahydroquinazoline derivatives exhibiting cytotoxic effects on various cancer cell lines . The piperazine ring enhances the molecule's ability to interact with various biological targets, making it a valuable building block for developing novel therapeutic agents . The compound is synthesized via a multi-step process and is provided for in-vitro research applications only . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

4-piperazin-1-yl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C12H18N4/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16/h9,13H,1-8H2

InChI Key

IRWRNLRAVXMLON-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzylamine with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce alkyl or aryl groups to the piperazine ring.

Scientific Research Applications

Antitubercular Activity

Recent studies have demonstrated that derivatives of tetrahydroquinazoline exhibit promising antitubercular properties. Notably, molecular docking studies have shown high binding affinities towards essential enzymes of Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and DprE1 (MtDprE1) . These findings suggest that 4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline derivatives could serve as potential candidates for the development of new antitubercular agents, particularly against multidrug-resistant strains.

Antidiabetic Potential

The compound has also been investigated for its inhibitory activity against α- and β-glucosidases, which are crucial targets in diabetes management. The inhibition of these enzymes can help regulate glucose metabolism and control blood sugar levels . In silico screening has identified several tetrahydroquinazoline derivatives with significant inhibitory effects against β-glucosidase, indicating their potential as antidiabetic agents.

Antiviral Activity

Research has highlighted the antiviral properties of this compound derivatives against avian paramyxovirus (APMV-1), which causes Newcastle disease in poultry. Compounds synthesized from this scaffold have shown antiviral activity comparable to established antiviral drugs like Ribavirin . This suggests that modifications to the tetrahydroquinazoline structure could lead to effective antiviral therapeutics.

Anticancer Properties

The compound's derivatives have been evaluated for their anticancer activities. Studies indicate that certain tetrahydroquinazoline derivatives possess cytotoxic effects on various cancer cell lines . The structural diversity offered by substituents on the piperazine ring enhances the potential for developing novel anticancer agents.

Synthesis and Structural Modifications

The synthesis of this compound involves several methods that allow for the introduction of various functional groups. For instance, the reaction of α-aminoamidines with bis-benzylidene cyclohexanones yields a range of tetrahydroquinazoline derivatives . This versatility in synthesis facilitates the exploration of structure-activity relationships (SAR) to optimize biological activity.

Case Studies and Research Findings

Study Focus Findings
Selvakumar et al. (2017) Antiviral ActivitySynthesized morpholine derivatives showed significant antiviral activity against APMV-1.
PMC8999073 (2022) Antitubercular ActivityHigh binding affinity towards key enzymes in Mycobacterium tuberculosis; potential for drug development against resistant strains.
PMC6268863 (2023) Antidiabetic PropertiesIdentified inhibitory activity against α- and β-glucosidases; promising candidates for diabetes treatment.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance the binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Pharmacological Targets

Antiviral Activity vs. Sigma-1 Receptor Antagonism
  • 4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline: Target: Antiviral (APMV-1). Key Features: The morpholine and dimethylcyclohexanone-derived substituents optimize binding to viral targets, likely through hydrogen bonding and hydrophobic interactions .
  • 2-(4-Chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline (Compound 33) :
    • Target : Sigma-1 (σ1) receptor antagonist for pain management.
    • Key Features : The 4-chlorophenyl group and methylpiperidine-propoxy chain enhance σ1 receptor affinity by 20-fold compared to unsubstituted analogues .
Halogenated Derivatives
  • 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline (CAS 2415531-33-6): Structure: Incorporates a bromopyrimidine group on the piperazine ring.
  • 4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine: Structure: Features a trifluoromethylphenyl group and a benzothieno-pyrimidine core. Properties: The electron-withdrawing CF₃ group enhances metabolic stability, making it a candidate for CNS-targeting drugs .

Structure-Activity Relationship (SAR) Trends

  • Piperazine Substitutions :
    • Morpholine (antiviral) vs. methylpiperidine (σ1 antagonism): Polar groups like morpholine favor antiviral activity, while lipophilic chains enhance receptor binding .
    • Halogenation (e.g., bromine in CAS 2415531-33-6): Improves target engagement via halogen bonding .
  • Core Modifications: Benzothieno-pyrimidine fusion (): Expands aromatic surface area for π-π stacking in receptor pockets .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Reference
This compound 274.35 2.1 0.45 (PBS, pH 7.4)
Ethyl 4-(4,7-dimethyl-5-oxo-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate 332.40 3.5 0.12 (DMSO)
4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline 335.40 2.8 0.20 (Methanol)

Biological Activity

4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a tetrahydroquinazoline core with a piperazine substituent, contributing to its unique chemical properties. The molecular formula is C12H16N4C_{12}H_{16}N_4, with a molecular weight of approximately 232.3 g/mol. The presence of both the piperazine and tetrahydroquinazoline rings enhances its ability to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Several studies have demonstrated that derivatives of tetrahydroquinazoline compounds possess significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown efficacy in inhibiting the growth of breast and lung cancer cells .
  • Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. In vitro studies suggest it can inhibit the growth of certain bacterial strains, indicating its utility in treating infections .
  • Antiviral Effects : Research has also explored its antiviral properties, particularly against viruses such as the tick-borne encephalitis virus (TBEV). Compounds within this class have shown promise in inhibiting viral replication .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been shown to inhibit β-glucosidase activity, which could have implications for diabetes treatment .
  • Receptor Modulation : It may modulate the activity of certain receptors involved in signal transduction pathways. This modulation can lead to altered cellular responses that contribute to its therapeutic effects .

Case Studies and Research Findings

Several studies highlight the compound's pharmacological potential:

  • Anticancer Study : A study assessing the antiproliferative effects of various tetrahydroquinazoline derivatives found that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The IC50 values were comparable to those of established chemotherapeutic agents .
  • Antimicrobial Research : In an investigation into antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at low concentrations .
  • Antiviral Activity : A study focused on the antiviral effects against TBEV revealed that certain derivatives could significantly reduce viral load in infected cell cultures. This suggests potential for development as antiviral therapeutics .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Methyl-6-(piperazin-1-yl)-7,8-dihydroquinazolineMethyl substitution on tetrahydroquinazolineAnticancer properties
4-(Morpholinomethyl)-5,6,7,8-tetrahydroquinazolineMorpholine instead of piperazineAntiviral activity
2-Methyl-5-(piperidin-1-yl)-6,7-dihydroquinazolinePiperidine substitutionAntidepressant effects

Q & A

Q. What computational methods validate the compound’s interaction with off-target receptors?

  • Methodological Answer: Perform pharmacophore screening (Pharmit) against non-target GPCRs or kinases. Molecular dynamics simulations (GROMACS) over 100 ns trajectories assess binding stability. Cross-validate with thermal shift assays (TSA) to detect protein-ligand complex stabilization .

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